molecular formula C14H10Cl2N2O3 B11017121 N-(3,5-dichlorophenyl)-3-methyl-4-nitrobenzamide

N-(3,5-dichlorophenyl)-3-methyl-4-nitrobenzamide

Cat. No.: B11017121
M. Wt: 325.1 g/mol
InChI Key: YEKLJINTRPMLST-UHFFFAOYSA-N
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Description

N-(3,5-dichlorophenyl)-3-methyl-4-nitrobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a dichlorophenyl group, a methyl group, and a nitro group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dichlorophenyl)-3-methyl-4-nitrobenzamide typically involves the reaction of 3,5-dichlorobenzoic acid with appropriate reagents to introduce the methyl and nitro groups. One common method involves the use of O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate (TBTU) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) in dry dimethylformamide (DMF) as coupling agents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dichlorophenyl)-3-methyl-4-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N-(3,5-dichlorophenyl)-3-methyl-4-aminobenzamide.

Scientific Research Applications

N-(3,5-dichlorophenyl)-3-methyl-4-nitrobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3,5-dichlorophenyl)-3-methyl-4-nitrobenzamide involves its interaction with specific molecular targets. The compound can disrupt cellular processes by binding to enzymes or receptors, leading to altered cellular functions. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,5-dichlorophenyl)-3-methyl-4-nitrobenzamide is unique due to the presence of both methyl and nitro groups on the benzamide core. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H10Cl2N2O3

Molecular Weight

325.1 g/mol

IUPAC Name

N-(3,5-dichlorophenyl)-3-methyl-4-nitrobenzamide

InChI

InChI=1S/C14H10Cl2N2O3/c1-8-4-9(2-3-13(8)18(20)21)14(19)17-12-6-10(15)5-11(16)7-12/h2-7H,1H3,(H,17,19)

InChI Key

YEKLJINTRPMLST-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2=CC(=CC(=C2)Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

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